3-Cyclohexene-1-acetic acid
Overview
Description
3-Cyclohexene-1-acetic acid, also known as δ3-Cyclohexenecarboxylic acid, δ3-Cyclohexenylcarboxylic acid, 1-Cyclohexene-4-carboxylic acid, 3-Cyclohexenecarboxylic acid, 1,2,3,6-Tetrahydrobenzoic acid, Kyselina 1,2,5,6-tetrahydrobenzoova, NSC 44712, NSC 44883, cyclohex-3-ene-1-carboxylic acid . It has a molecular formula of C7H10O2 and a molecular weight of 126.1531 .
Synthesis Analysis
The synthesis of 3-Cyclohexene-1-acetic acid can be achieved through the esterification of cyclohexene with acetic acid . Another study showed that E. coli esterase BioH was engineered for improved S-enantioselectivity towards methyl (R,S)-3-cyclohexene-1-carboxylate, providing a greener way of preparing (S)-3-cyclohexene-1-carboxylic acid .Molecular Structure Analysis
The molecular structure of 3-Cyclohexene-1-acetic acid can be viewed using Java or Javascript . Cyclohexane, a related compound, is known to adopt non-planar conformations to eliminate eclipsing and angle strain .Chemical Reactions Analysis
The esterification of cyclohexene with acetic acid is a key reaction involving 3-Cyclohexene-1-acetic acid . The apparent activation energy (Ea) for this reaction is 60.0 kJ mol −1, which is lower than that of cyclohexene hydration .Physical And Chemical Properties Analysis
3-Cyclohexene-1-acetic acid is a chemical compound with physical and chemical properties that can be measured without changing its identity . These properties include color, density, hardness, and melting and boiling points .Scientific Research Applications
Synthesis Applications
- Tandem Acylation-Cycloalkylation Synthesis : 3-Cyclohexene-1-acetic acid undergoes reactions with aromatic substrates to yield hexahydrophenanthren-9(10H)-ones, which on dehydrogenation afford phenanthrenes in high yields. This represents a novel synthesis method for phenanthrenes (Ramana & Potnis, 1996).
Catalytic Oxidation Studies
- Catalytic Oxidation with Cu(II)-Cl : Cyclohexene oxidation in glacial acetic acid with Cu(II)-Cl catalyst results in various products including 3-cyclohexenyl chloride and acetate. This study provides insight into the mechanism of these reactions and the role of chloride ion transfer (Imamura, Otani & Teranishi, 1975).
Photochemical Studies
- Photo-induced Addition Reactions : Irradiation studies show that methyl 3-cyclohexene-1-carboxylate in acetic acid leads to the formation of various acetoxy-cyclohexane carboxylates. This research is significant for understanding the photochemical addition processes of cyclohexene derivatives (Leong et al., 1973).
Catalysis and Reaction Mechanisms
- Acid Zeolites in Organic Reactions : Acid zeolites have been used as catalysts in the acetylation of cyclohexene, demonstrating the formation of complex mixtures including acetylcyclohexenes. This study compares various catalysts and explores reaction mechanisms (Armengol et al., 1997).
Oxidation and Synthesis Pathways
- Oxidation with Chromium VI Oxide : Kinetic studies of cyclohexene oxidation using chromium VI oxide in acetic acid medium were conducted. This research is vital for understanding the reaction mechanisms and the influence of various catalysts in the oxidation process (Faruq et al., 2010).
Decomposition and Fermentation Studies
- Anaerobic Decomposition of Benzoic Acid : Studies on the anaerobic decomposition of benzoic acid during methane fermentation identified 1-cyclohexene-1-carboxylic acid as an intermediate. This research provides insights into the decomposition pathways of cyclic acids in anaerobic environments (Keith et al., 1952; Keith et al., 1978).
Polymerization Research
- Ring-Opening Polymerization : 12-Tungstophosphoric acid was used as a catalyst for the polymerization of 1,2-cyclohexene oxide. This study highlights the control of molecular weight in the polymerization process, contributing significantly to polymer science (Aouissi et al., 2015).
Safety And Hazards
3-Cyclohexene-1-acetic acid is harmful in contact with skin and causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of ingestion or inhalation, immediate medical attention is advised .
Future Directions
Future research could focus on improving the synthesis process of 3-Cyclohexene-1-acetic acid. For instance, an increase in the concentration of acetic acid could bring the reaction toward the positive reaction side for this reversible reaction . Additionally, the use of biocatalysis as an alternative route for the synthesis of 3-Cyclohexene-1-acetic acid could be explored further .
properties
IUPAC Name |
2-cyclohex-3-en-1-ylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h1-2,7H,3-6H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSAXGUMEUVSOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507685 | |
Record name | (Cyclohex-3-en-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexene-1-acetic acid | |
CAS RN |
10468-32-3 | |
Record name | (Cyclohex-3-en-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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